benzoic acid;1-phenylpiperazine

Description

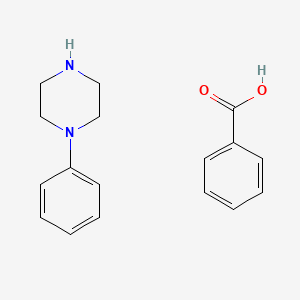

Benzoic acid (C₇H₆O₂) is a simple aromatic carboxylic acid widely used as a food preservative and intermediate in organic synthesis. 1-Phenylpiperazine (C₁₀H₁₄N₂) is a heterocyclic amine featuring a piperazine ring substituted with a phenyl group. It serves as a key building block in pharmaceuticals, particularly for central nervous system (CNS) agents and receptor-targeted drugs .

Properties

CAS No. |

23245-25-2 |

|---|---|

Molecular Formula |

C17H20N2O2 |

Molecular Weight |

284.35 g/mol |

IUPAC Name |

benzoic acid;1-phenylpiperazine |

InChI |

InChI=1S/C10H14N2.C7H6O2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;8-7(9)6-4-2-1-3-5-6/h1-5,11H,6-9H2;1-5H,(H,8,9) |

InChI Key |

QIEWJCLJHZVHBD-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;1-phenylpiperazine typically involves the condensation amidation of piperazine with benzoic acid. This reaction can be efficiently carried out in a continuous flow microreactor system using HATU as a coupling reagent. Under optimized conditions, high selectivity and yield can be achieved . Other methods include the use of benzoyl chloride as an acylating agent with various additives to enhance selectivity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar condensation reactions. The use of microreactor systems allows for better control over reaction conditions, leading to higher yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;1-phenylpiperazine undergoes various chemical reactions, including:

Condensation Amidation: Reaction with carboxylic acids to form amides.

Substitution Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Condensation Amidation: HATU as a coupling reagent, benzoyl chloride as an acylating agent.

Substitution Reactions: Various electrophiles and catalysts.

Oxidation and Reduction: Common oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Major Products Formed

Amides: Formed from condensation amidation reactions.

Substituted Phenylpiperazines: Formed from electrophilic aromatic substitution reactions.

Scientific Research Applications

Benzoic acid;1-phenylpiperazine has numerous applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential as an intestinal permeation enhancer.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Used in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of benzoic acid;1-phenylpiperazine involves its interaction with various molecular targets. For instance, 1-phenylpiperazine has been shown to enhance transepithelial transport with minimal cytotoxicity, making it a potential candidate for drug delivery applications . Benzoic acid, on the other hand, acts as an antimicrobial agent by inhibiting the growth of fungi and bacteria .

Comparison with Similar Compounds

Comparison of Benzoic Acid with Structurally Similar Acids

Physicochemical Properties

Benzoic acid’s extraction efficiency and solubility differ significantly from other organic acids due to its hydrophobicity and dissociation constant (pKa = 4.2). In emulsion liquid membrane systems, benzoic acid exhibits a higher distribution coefficient (m = 12.5) compared to acetic acid (m = 1.8) but lower than phenol (m = 18.3) under similar conditions .

| Compound | Distribution Coefficient (m) | Extraction Rate (Early Stage) |

|---|---|---|

| Benzoic acid | 12.5 | High |

| Acetic acid | 1.8 | Low |

| Phenol | 18.3 | Very High |

Comparison of 1-Phenylpiperazine with Piperazine Analogues

Structural and Substituent Effects

1-Phenylpiperazine derivatives vary in pharmacological activity based on substituents on the phenyl ring. Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance receptor binding affinity, while electron-donating groups (e.g., -OCH₃) reduce potency .

Environmental Reactivity

1-Phenylpiperazine exhibits higher oxidative reactivity with δ-MnO₂ (rate constant k = 0.45 h⁻¹) compared to aniline (k = 0.32 h⁻¹) and 4-phenylpiperidine (k = 0.18 h⁻¹). This reactivity, driven by the piperazine ring’s susceptibility to dealkylation, influences environmental persistence of fluoroquinolones .

Pharmacological and Toxicological Profiles

1-Phenylpiperazine derivatives like 1-benzylpiperazine (BZP) mimic amphetamine effects but with lower potency (e.g., BZP’s EC₅₀ for dopamine release = 1.2 μM vs. amphetamine’s 0.3 μM) . In contrast, 1-(3-chlorophenyl)piperazine (mCPP) shows high 5-HT₂C receptor affinity, making it a probe for anxiety and depression studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.